N-methyl-4-(trifluoromethyl)aniline
Description
Significance of Trifluoromethylated Aniline (B41778) Derivatives in Modern Organic Synthesis
Trifluoromethylated aniline derivatives are a class of compounds that have become indispensable in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group into an aniline scaffold can dramatically alter the physicochemical properties of the parent molecule.
The trifluoromethyl group is known for its high electronegativity and lipophilicity. mdpi.com These characteristics can lead to enhanced metabolic stability and improved bioavailability of drug candidates. mdpi.com The introduction of a -CF3 group can block metabolic pathways, leading to a longer half-life of a drug in the body. Furthermore, the lipophilic nature of the trifluoromethyl group can improve a molecule's ability to cross cell membranes, enhancing its therapeutic efficacy. As a result, trifluoromethylated anilines are frequently used as key building blocks in the synthesis of pharmaceuticals.
In materials science, the unique electronic properties of the trifluoromethyl group are leveraged to create novel polymers and functional materials. These materials can exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties.
Academic Research Perspectives on N-Methyl-4-(trifluoromethyl)aniline Investigations
Academic research on this compound and its derivatives has focused on several key areas, including the development of novel synthetic methodologies, the investigation of reaction mechanisms, and its application as a versatile building block.
One area of investigation involves the direct trifluoromethylation of anilines. Researchers have developed methods for the trifluoromethylarylation of alkenes using anilines, a process that can be promoted by unique solvents like hexafluoroisopropanol (HFIP) without the need for transition metals or photocatalysts. nih.gov This highlights the ongoing effort to develop more efficient and environmentally friendly synthetic routes.
The synthesis of this compound itself can be achieved through various methods. One common approach involves the reaction of 4-(trifluoromethyl)aniline (B29031) with a methylating agent. Studies have also explored one-pot syntheses of trifluoromethyl amines from corresponding anilines. rsc.org
Furthermore, this compound serves as a precursor in the synthesis of more complex molecules. For instance, it can be used in coupling reactions, such as the reaction with cinnamoyl chloride to form N-[4-(trifluoromethyl)phenyl]cinnamamide, which can then be used to synthesize other heterocyclic compounds. researchgate.net The metabolism of related compounds like 4-trifluoromethoxyaniline has also been a subject of study, providing insights into how these molecules behave in biological systems. nih.gov
The following tables provide a summary of the known physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H8F3N | sigmaaldrich.com |
| Molecular Weight | 175.15 g/mol | sigmaaldrich.com |
| Boiling Point | 105-106 °C at 20 mmHg | sigmaaldrich.com |
| Density | 1.2394 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.4888 | sigmaaldrich.com |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference |
|---|---|---|
| 1H NMR (CDCl3, 500 MHz) | δ 7.17 (s, 4H), 3.02 (q, J = 1.3 Hz, 3H), 2.36 (s, 3H) (for N,4-dimethyl-N-(trifluoromethyl)aniline, a closely related compound) | rsc.org |
| 19F NMR (CDCl3, 470 MHz) | δ -59.50 (3F) (for N,4-dimethyl-N-(trifluoromethyl)aniline) | rsc.org |
| 13C NMR (CDCl3, 126 MHz) | δ 141.34, 137.32, 130.79, 126.34, 124.68 (q, J = 255.4 Hz), 37.53 (d, J = 2.5 Hz), 21.97 (for N,4-dimethyl-N-(trifluoromethyl)aniline) | rsc.org |
| Mass Spectrometry (MS) | The NIST WebBook provides mass spectrum data for the related compound N-methylaniline. | nist.gov |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-(trifluoromethyl)aniline |
| Hexafluoroisopropanol (HFIP) |
| N-[4-(trifluoromethyl)phenyl]cinnamamide |
| Cinnamoyl chloride |
| 4-trifluoromethoxyaniline |
| N,4-dimethyl-N-(trifluoromethyl)aniline |
Structure
2D Structure
Properties
IUPAC Name |
N-methyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUYWZJPVLDHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568183 | |
| Record name | N-Methyl-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22864-65-9 | |
| Record name | N-Methyl-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-4-(trifluoromethyl)aniline | |
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Advanced Synthetic Strategies for N Methyl 4 Trifluoromethyl Aniline and Its Derivatives
N-Methylation Methodologies for Aniline (B41778) Precursors
The most direct route to N-methyl-4-(trifluoromethyl)aniline involves the selective N-methylation of its precursor, 4-(trifluoromethyl)aniline (B29031). Traditional methods often rely on toxic and wasteful reagents like methyl halides or dimethyl sulfate. acs.org Modern approaches, however, focus on more atom-economical and environmentally benign alternatives, primarily utilizing transition-metal-catalyzed reactions with methanol (B129727) as the C1 source. nih.govresearchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology is a multi-step process initiated by the catalyst. rsc.orgresearchgate.net In this sequence, the alcohol is first dehydrogenated to form a more reactive aldehyde, which then forms an imine with the amine before being reduced to the final N-methylated product. rsc.org
Catalytic systems for the N-methylation of anilines are well-developed, with numerous catalysts based on both noble and first-row transition metals. rsc.orgacs.org Ruthenium and Iridium complexes have been extensively studied and shown to be highly effective. researchgate.netrsc.orgacs.org For instance, cyclometalated ruthenium complexes can effectively methylate anilines with methanol under mild conditions (60 °C) using a simple base like NaOH. rsc.org Similarly, various iridium(I) and iridium(III) complexes, often featuring N-heterocyclic carbene (NHC) ligands, are potent catalysts for this transformation. acs.orgresearchgate.netacs.org
While highly effective for many aniline derivatives, the N-methylation of 4-(trifluoromethyl)aniline can present challenges. Substrates with strong electron-withdrawing groups, such as the trifluoromethyl group, have been shown to be less reactive in some catalytic systems. acs.org For example, in a study using an iridium(I) complex with an N,O-functionalized NHC ligand, 4-(trifluoromethyl)aniline showed only 50% conversion, whereas anilines with electron-donating groups achieved near-quantitative yields under the same conditions. acs.org
Non-noble metal catalysts based on iron, manganese, and nickel have also been developed as more cost-effective and sustainable alternatives. rsc.orgrsc.org Heterogeneous catalysts, such as Ni/ZnAlOx, have been used for the selective mono-N-methylation of aniline with methanol, achieving high yields. rsc.org Another approach involves the use of alkyl methyl carbonates, such as dimethyl carbonate (DMC), with alkali-metal-cation-exchanged faujasites (zeolites) as catalysts, which can achieve high mono-N-methyl selectivity. unive.it
Table 1: Comparison of Catalytic Systems for N-Methylation of Anilines
| Catalyst System | C1 Source | Base | Temperature (°C) | Substrate Example | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cyclometalated Ruthenium Complex | Methanol | NaOH | 60 | Various Anilines | High | rsc.org |
| (DPEPhos)RuCl₂PPh₃ | Methanol | Cs₂CO₃ | 140 | Various Anilines | 95-98 | nih.gov |
| NHC-Ir(III) Complex | Methanol | K₃PO₄ | 120 | Aniline | 99 | acs.org |
| Iridium(I)-NHC Complex | Methanol | Cs₂CO₃ | 110 | 4-(trifluoromethyl)aniline | 50 (conversion) | acs.org |
| Ni/ZnAlOx | Methanol | NaOH | 160 | Aniline | 93 | rsc.org |
| NaY Faujasite | Dimethyl Carbonate | - | 120-150 | Deactivated Anilines | 72-93 | unive.it |
Trifluoromethylation Routes and Their Mechanistic Insights
While the N-methylation of 4-(trifluoromethyl)aniline is the most common synthetic route, the trifluoromethylation of N-methylaniline is an alternative pathway. The introduction of a trifluoromethyl (CF₃) group into organic molecules is of great interest in medicinal and materials science due to the unique electronic properties it confers. nih.gov Methodologies for aromatic trifluoromethylation have evolved significantly, moving from harsh conditions to milder, more versatile catalytic processes.
Direct C-H trifluoromethylation of aromatic compounds, including aniline derivatives, has become a powerful tool. researchgate.net These reactions often involve electrophilic or radical-based trifluoromethylating agents. nih.gov Reagents such as Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) and Umemoto's reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts) are widely used for this purpose. nih.govresearchgate.netorientjchem.org
These transformations can be promoted by transition metals or photoredox catalysts. researchgate.netorientjchem.org For example, an iron-catalyzed ortho-trifluoromethylation of anilines has been developed using picolinamide as a directing group and Langlois' reagent (CF₃SO₂Na) as the CF₃ source under UV irradiation. rsc.org Similarly, nickel-catalyzed C-H trifluoromethylation provides an efficient route to trifluoromethylated anilines. researchgate.net These methods offer a direct way to install the CF₃ group, often with high regioselectivity. researchgate.netrsc.org
Indirect methods provide alternative routes to trifluoromethylated anilines. One classic approach is the Sandmeyer-type reaction, where an aromatic amine is first converted to a diazonium salt, which is then reacted with a trifluoromethyl source. beilstein-journals.org Copper-mediated Sandmeyer trifluoromethylation reactions can effectively convert aromatic amines into trifluoromethylated arenes under mild conditions using reagents like Umemoto's reagent as the trifluoromethyl source. beilstein-journals.org
A variety of trifluoromethylating agents are available, each with its own reactivity profile. Besides the widely used Togni's and Umemoto's reagents, other sources include trifluoroiodomethane (CF₃I) and sodium triflinate (Langlois' reagent). orientjchem.orgrsc.org The choice of reagent and reaction conditions is crucial for achieving high efficiency and selectivity. The development of new reagents continues to be an active area of research, aiming for lower cost, greater stability, and improved safety. Trifluoroacetate, for example, has been explored as one of the cheapest and most convenient sources for trifluoromethylation. beilstein-journals.org
Orthogonal Synthesis of Substituted this compound Analogs
Orthogonal synthesis allows for the selective modification of a multifunctional molecule without disturbing other reactive sites. This is crucial for creating libraries of analogs of this compound for structure-activity relationship studies. The synthesis can be approached by either modifying a pre-formed this compound core or by using substituted precursors in the key methylation or trifluoromethylation steps.
The robustness of modern N-methylation protocols allows for their application to a wide range of substituted anilines. nih.gov Studies have shown that catalytic systems tolerate various functional groups at the para, meta, and ortho positions of the aniline ring, including halogens, methyl, and methoxyl groups, affording the corresponding N-methylated products in excellent yields. nih.gov For example, a ruthenium-catalyzed system demonstrated broad substrate scope, successfully methylating anilines with diverse electronic and steric properties. nih.gov This functional group tolerance is key to an orthogonal strategy, enabling the synthesis of analogs such as N-methyl-2-chloro-4-(trifluoromethyl)aniline or N-methyl-3-methoxy-4-(trifluoromethyl)aniline by starting with the appropriately substituted 4-(trifluoromethyl)aniline precursor. Similarly, N-methyl-2-(trifluoromethyl)aniline has been used successfully in reactions to produce more complex molecules, demonstrating the stability of the core structure. rsc.org
Table 2: Substrate Scope of Ru-Catalyzed N-Methylation of Substituted Anilines
| Aniline Substrate | Position of Substituent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chloroaniline | para | 4-Chloro-N-methylaniline | 97 | nih.gov |
| 4-Bromoaniline | para | 4-Bromo-N-methylaniline | 96 | nih.gov |
| 4-Anisidine | para | 4-Methoxy-N-methylaniline | 95 | nih.gov |
| 3-Chloroaniline | meta | 3-Chloro-N-methylaniline | 98 | nih.gov |
| 3-(Trifluoromethoxy)aniline | meta | N-Methyl-3-(trifluoromethoxy)aniline | 95 | nih.gov |
| 2-Toluidine | ortho | N,2-Dimethylaniline | 84 | nih.gov |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound focuses on improving efficiency, reducing waste, and using less hazardous materials. semanticscholar.orgsemanticscholar.org A major advancement in this area is the replacement of traditional stoichiometric methylating agents with catalytic processes that use methanol. researchgate.netresearchgate.net Methanol is an ideal C1 source as it is inexpensive, readily available, and the only byproduct of the reaction is water, leading to high atom economy. nih.govresearchgate.net
Further green approaches include the use of solvent-free or mechanochemical methods. mdpi.comacs.org Mechanochemistry, which involves conducting reactions by grinding solid reactants, can significantly reduce or eliminate the need for solvents, decrease energy consumption, and simplify waste management. mdpi.com While not yet widely reported specifically for this compound, the mechanochemical synthesis of related fluorinated imines from fluorinated benzaldehydes and anilines has been demonstrated with excellent yields and short reaction times, highlighting the potential of this technology. mdpi.com The development of catalysts based on earth-abundant, non-noble metals also contributes to the sustainability of the synthesis. rsc.org The valorization of waste products, such as using CO₂ as a benign C1 source for synthesizing related N-formylated or N-methylated compounds, represents another frontier in green synthetic chemistry. nih.govacs.org
Elucidation of Chemical Reactivity and Mechanistic Pathways of N Methyl 4 Trifluoromethyl Aniline
Influence of the Trifluoromethyl Group on Aromatic Reactivity
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which significantly impacts the electron density of the benzene (B151609) ring. youtube.com This electronic effect deactivates the ring towards electrophilic attack, making reactions such as nitration or halogenation more challenging compared to unsubstituted aniline (B41778). youtube.com
Electrophilic aromatic substitution (EAS) reactions are fundamental to aromatic chemistry. masterorganicchemistry.com These reactions typically proceed via a two-step mechanism: the initial attack of the aromatic ring on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com
The rate-determining step in EAS is the formation of the carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com The presence of the electron-withdrawing -CF3 group on N-methyl-4-(trifluoromethyl)aniline destabilizes this positively charged intermediate, thus slowing down the reaction rate. youtube.com In contrast, the methylamino (-NHCH3) group is an activating group, donating electron density to the ring and stabilizing the carbocation. However, the deactivating effect of the -CF3 group generally outweighs the activating effect of the methylamino group.
Due to the directing effects of the substituents, electrophilic attack is most likely to occur at the positions ortho to the methylamino group (positions 2 and 6) and meta to the trifluoromethyl group (positions 3 and 5). Given that the methylamino group is a stronger ortho, para-director than the trifluoromethyl group is a meta-director, the substitution pattern is primarily governed by the methylamino group.
The nitrogen atom of the methylamino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. It can readily react with various electrophiles. For instance, it can be acylated by reacting with acyl chlorides, such as cinnamoyl chloride, to form the corresponding amide. researchgate.net This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.
The nucleophilicity of the amine nitrogen is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing -CF3 group at the para position reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity compared to N-methylaniline. Conversely, electron-donating groups on the ring would be expected to increase the nucleophilicity of the amine.
Reactivity in Cross-Coupling Processes
This compound and its derivatives are valuable substrates in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For instance, N-acyl saccharin (B28170) derivatives of trifluoromethylated anilines can participate in Suzuki-Miyaura coupling reactions to form unsymmetrical ketones. acs.org Additionally, decarbonylative Heck cross-coupling reactions have been successfully performed with these substrates. acs.org
In a study on trifluoromethylarylation of alkenes, anilines, including those with trifluoromethyl groups, were used as a non-prefunctionalized aromatic source. rsc.org This reaction demonstrated excellent regioselectivity, with the trifluoromethyl group adding to the para position of the aniline. rsc.org
Reductive and Oxidative Transformations
The functional groups of this compound can undergo both reduction and oxidation. The trifluoromethyl group is generally stable under many reductive and oxidative conditions. However, the aromatic ring and the methylamino group can be transformed.
For example, the nitro group in a related compound, N-methyl-4-nitro-2-(trifluoromethyl)aniline, can be reduced to an amino group. chemicalbook.com A common method for this transformation is catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere. chemicalbook.com
Oxidation of the methylamino group can lead to the formation of various products, including nitroso or nitro derivatives. The specific product depends on the oxidizing agent and reaction conditions used.
Acid-Base Chemistry and Protonation State Studies
The amine nitrogen in this compound can be protonated by acids to form the corresponding anilinium salt. The basicity of the amine is a measure of its ability to accept a proton. The presence of the strongly electron-withdrawing trifluoromethyl group at the para position significantly reduces the electron density on the nitrogen atom. This decrease in electron density makes the lone pair of electrons on the nitrogen less available for protonation, thereby decreasing the basicity of this compound compared to aniline or N-methylaniline.
The protonation state of the molecule is crucial in many of its reactions. For example, in electrophilic aromatic substitution reactions, the reaction is typically carried out in acidic conditions. Under these conditions, the amine group will be protonated, and the anilinium ion is a strong deactivating group and a meta-director.
Advanced Spectroscopic and Crystallographic Characterization of N Methyl 4 Trifluoromethyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. For N-methyl-4-(trifluoromethyl)aniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides an unambiguous assignment of its atomic connectivity and spatial arrangement.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the N-H proton. The aromatic region will likely show a complex splitting pattern due to the disubstituted benzene (B151609) ring. The protons ortho to the amino group (H-2 and H-6) would appear as a doublet, while the protons ortho to the trifluoromethyl group (H-3 and H-5) would also present as a doublet. The electron-donating nature of the N-methylamino group and the strong electron-withdrawing effect of the trifluoromethyl group will significantly influence the chemical shifts of these aromatic protons. The N-methyl protons are expected to appear as a singlet, and the N-H proton as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will display signals for the aromatic carbons and the N-methyl carbon. The carbon attached to the trifluoromethyl group (C-4) will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. For instance, the carbon atom attached to the nitrogen (C-1) will be shifted downfield, while the chemical shifts of the other aromatic carbons will be modulated by the interplay of the electron-donating and electron-withdrawing groups.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal provides a sensitive probe of the electronic environment of the trifluoromethyl group. In the case of the closely related N,4-dimethyl-N-(trifluoromethyl)aniline, the ¹⁹F NMR chemical shift is reported to be around -59.50 ppm. rsc.org A similar value can be anticipated for this compound.
Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| H-2, H-6 | ~6.6-6.8 | - | - |
| H-3, H-5 | ~7.4-7.6 | - | - |
| N-H | broad, variable | - | - |
| N-CH₃ | ~2.8-3.0 | ~30-35 | - |
| C-1 | - | ~150-155 | - |
| C-2, C-6 | - | ~110-115 | - |
| C-3, C-5 | - | ~126-128 (q) | - |
| C-4 | - | ~120-125 (q) | - |
| CF₃ | - | ~124 (q) | ~-60 to -63 |
| N-CH₃ | - | ~30-35 | - |
Note: These are predicted values based on the analysis of related compounds and general NMR principles. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are powerful tools for establishing correlations between different nuclei, providing a more detailed picture of the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Cross-peaks would be expected between the adjacent aromatic protons (H-2 with H-3, and H-5 with H-6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the signals from the ¹H and ¹³C spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This could be used to confirm the through-space relationship between the N-methyl protons and the ortho-aromatic protons (H-2 and H-6).
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis
Characteristic Vibrational Modes and Band Assignments
Interactive Data Table: Predicted Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H stretch | 3350-3450 | Medium |
| Aromatic C-H stretch | 3000-3100 | Medium to Weak |
| Aliphatic C-H stretch (N-CH₃) | 2800-3000 | Medium |
| C=C aromatic ring stretch | 1580-1620, 1450-1520 | Strong to Medium |
| N-H bend | 1500-1550 | Medium |
| C-F stretch (CF₃) | 1100-1350 (multiple bands) | Strong |
| C-N stretch | 1250-1350 | Medium |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₈F₃N, with a molecular weight of 175.15 g/mol . chemicalbook.com
Upon electron ionization (EI), the molecule is expected to form a molecular ion peak (M⁺˙) at m/z 175. The fragmentation pattern will be dictated by the stability of the resulting fragments. Key fragmentation pathways for anilines include the loss of a hydrogen atom from the amino group and cleavage of the C-N bond. The presence of the trifluoromethyl group will also influence the fragmentation, with the potential loss of a CF₃ radical or related fragments. A prominent fragment is often observed due to the loss of a hydrogen atom from the molecular ion, leading to a significant M-1 peak.
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Packing
X-ray diffraction analysis of a single crystal provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of the current literature survey, no publicly available crystal structure data for this compound has been found.
Should a crystal structure be determined, it would reveal the precise conformation of the N-methylamino group relative to the aromatic ring and the packing of the molecules in the crystal lattice. This would provide valuable information on intermolecular interactions such as hydrogen bonding involving the N-H group and potential π-π stacking of the aromatic rings.
Computational Chemistry and Theoretical Modeling of N Methyl 4 Trifluoromethyl Aniline
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of molecules. nih.govresearchgate.net These computational techniques allow for the detailed investigation of molecular geometry, electronic structure, and other key properties. For N-methyl-4-(trifluoromethyl)aniline, methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) are commonly used to achieve a balance between accuracy and computational cost. nih.govdocumentsdelivered.com
Optimized Geometries and Electronic Structure Analysis (HOMO-LUMO)
The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable conformation. Following optimization, the electronic structure can be analyzed, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govthaiscience.info A smaller gap suggests higher reactivity and polarizability. nih.gov
Calculations for similar aniline (B41778) derivatives show that the HOMO is often localized on the aniline ring and the amino group, which act as electron donors. researchgate.net Conversely, the LUMO tends to be distributed over the electron-withdrawing groups and the aromatic ring. In this compound, the trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the electronic properties. The HOMO-LUMO energy gap can be used to calculate important quantum chemical parameters, as detailed in the table below.
| Parameter | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |
This table outlines key quantum chemical parameters derived from HOMO and LUMO energies, providing insights into the molecule's reactivity.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).
For this compound, the MEP would likely show negative potential around the nitrogen atom of the methylamino group and the fluorine atoms of the trifluoromethyl group due to their high electronegativity. These regions are prone to electrophilic attack. Conversely, the hydrogen atoms of the methyl and amino groups, as well as parts of the aromatic ring, would exhibit positive potential, making them susceptible to nucleophilic attack. nih.gov
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energies associated with these interactions reveal the significance of hyperconjugative and charge transfer effects. wisc.edu
Thermodynamic Parameters from Computational Approaches
Computational methods can also be used to calculate various thermodynamic parameters of this compound at different temperatures. ymerdigital.com These parameters, including entropy, enthalpy, and Gibbs free energy, are crucial for understanding the molecule's stability and its behavior in chemical reactions. These calculations are typically performed using the optimized geometry and vibrational frequencies obtained from DFT calculations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. frontiersin.orgnih.gov These models are built using a set of molecules with known activities or properties and a range of calculated molecular descriptors.
Molecular Descriptors and Their Correlation with Reactivity
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. frontiersin.org For this compound, these descriptors can be calculated using various software and can be categorized as 1D, 2D, or 3D descriptors.
Examples of relevant descriptors include:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices. frontiersin.org
Geometrical descriptors: Derived from the 3D structure, like molecular surface area and volume.
Electronic descriptors: Related to the electronic structure, such as dipole moment, partial charges, and HOMO/LUMO energies. thaiscience.info
Once calculated, these descriptors can be correlated with the reactivity of this compound in various chemical reactions. Statistical methods like multiple linear regression (MLR) are often employed to develop QSAR/QSPR models. acs.org These models can then be used to predict the reactivity of other, similar compounds.
Molecular Docking and Protein-Ligand Interaction Studies
However, studies on derivatives of this compound provide insights into the potential interactions this chemical scaffold can form. For instance, research on 4-anilinoquinazoline (B1210976) derivatives, which incorporate a similar aniline substructure, has demonstrated their potential as inhibitors of key signaling proteins in cancer.
In one such study, a derivative of this compound was investigated for its anticancer activity through molecular docking simulations with the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). These receptors are crucial in cancer progression and are common targets for drug development. The docking studies revealed that these derivatives could bind effectively within the ATP-binding sites of both EGFR and VEGFR2, suggesting a mechanism for their observed cytotoxic effects on cancer cells.
Although direct data for this compound is unavailable, the general principles of protein-ligand interactions involving trifluoromethylated compounds are well-documented. The trifluoromethyl group can participate in various non-covalent interactions, including hydrogen bonds, halogen bonds, and hydrophobic interactions, which can contribute significantly to the binding affinity of a ligand to its protein target. nih.gov Theoretical studies and analyses of crystal structures have shown that the fluorine atoms of a trifluoromethyl group can form favorable interactions with backbone amide groups and other residues within a protein's binding pocket. nih.gov
Future computational studies focusing specifically on this compound could elucidate its potential biological targets and the molecular basis for any observed activity. Such studies would likely involve docking the compound into the active sites of a panel of proteins to predict binding affinities and interaction patterns.
Role of N Methyl 4 Trifluoromethyl Aniline As a Synthetic Building Block in Specialized Applications
Precursor in Pharmaceutical Synthesis
The strategic incorporation of N-methyl-4-(trifluoromethyl)aniline into drug candidates has been instrumental in the development of novel therapeutics. Its role extends from being a foundational piece in the synthesis of complex active pharmaceutical ingredients (APIs) to a tool for fine-tuning the pharmacokinetic profiles of drug molecules.
Design and Synthesis of Bioactive Analogs
This compound serves as a key building block in the synthesis of a wide range of bioactive analogs. The presence of the trifluoromethyl group is a key feature in many modern pharmaceuticals due to its ability to influence a molecule's electronic properties and its interactions with biological systems. chemimpex.com For instance, this starting material is utilized in the creation of compounds that target specific biological pathways, which is a cornerstone of rational drug design. chemimpex.com The synthesis of various heterocyclic compounds, which are prevalent in many drug scaffolds, often employs aniline (B41778) derivatives. The reactivity of the amine group in this compound allows for its incorporation into diverse molecular frameworks.
Research has demonstrated the use of similar trifluoromethylaniline structures in the synthesis of compounds with potential therapeutic applications. For example, 4-(Trifluoromethyl)aniline (B29031) has been used to synthesize 4-(trialkylmethyl)anilines. sigmaaldrich.com Furthermore, the broader class of trifluoromethyl-substituted pyridines, which can be synthesized from precursors like this compound, are key components in a variety of active pharmaceutical ingredients. nih.gov
Modulation of Lipophilicity and Metabolic Stability in Drug Candidates
The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to significantly impact a drug candidate's lipophilicity and metabolic stability. Increased lipophilicity can enhance a molecule's ability to cross cell membranes, a critical factor for reaching its intracellular target. chemimpex.com
The introduction of a trifluoromethyl group can block sites of metabolism, thereby increasing the metabolic stability of a drug candidate. chemimpex.com This leads to a longer half-life in the body, potentially allowing for less frequent dosing. The metabolic stability of drug candidates is a crucial parameter evaluated during the drug discovery process, and the use of building blocks like this compound can proactively address potential metabolic liabilities. nih.govnih.gov Studies on various drug candidates have shown that the incorporation of fluorine-containing groups can lead to improved metabolic profiles. nih.gov The Lipophilic Metabolic Efficiency (LipMetE) is a metric used to assess the balance between lipophilicity and metabolic stability, and strategic fluorination is a key strategy to optimize this parameter. nih.gov
Intermediate in Agrochemical Development
The properties that make this compound valuable in pharmaceuticals also translate to the development of modern agrochemicals. Its incorporation into pesticides and herbicides can lead to products with enhanced performance and improved environmental profiles.
Synthesis of Herbicides and Pesticides
This compound and its parent compound, 4-(trifluoromethyl)aniline, are important intermediates in the synthesis of a variety of agrochemicals. chemimpex.comchembk.com These anilines are used to produce high-efficiency and low-toxicity insecticides and herbicides. chembk.com The trifluoromethyl group is a common feature in many modern pesticides. researchgate.net For example, 2,6-dichloro-4-trifluoromethylaniline is a key intermediate for several pesticides. chembk.com
The synthesis of complex agrochemicals often involves the reaction of aniline derivatives with other chemical moieties to create the final active ingredient. The trifluoromethylpyridine motif, for which this compound can be a precursor, is found in numerous commercialized agrochemicals. nih.govsemanticscholar.org
Impact on Efficacy and Environmental Persistence of Agrochemicals
The inclusion of the trifluoromethyl group from this compound can significantly enhance the efficacy of agrochemicals. chemimpex.com This is often attributed to increased biological activity and better interaction with the target pest or weed. chemimpex.com
Furthermore, the chemical stability imparted by the trifluoromethyl group can influence the environmental persistence of these chemicals. While persistence can be a desirable trait for long-lasting pest control, it also raises environmental concerns. Therefore, the design of new agrochemicals focuses on finding a balance between efficacy and biodegradability. The use of nanoemulsion formulations is one strategy being explored to improve the delivery and reduce the environmental impact of pesticides. mdpi.com The goal is to create formulations that are effective at lower concentrations and degrade more readily in the environment. mdpi.com
Applications in Advanced Materials Science
Beyond its roles in the life sciences, this compound and related fluorinated anilines are utilized in the field of advanced materials science. chemimpex.comchembk.com The unique electronic properties conferred by the trifluoromethyl group make these compounds valuable for creating specialized polymers and other materials. chemimpex.com
Incorporation of this aniline derivative into polymer chains can enhance properties such as thermal stability and chemical resistance. These improved characteristics are sought after for applications in demanding environments where materials are exposed to high temperatures or corrosive chemicals. Additionally, fluorinated compounds, including derivatives of this compound, are used in the synthesis of dyes and pigments. chemimpex.com
Synthesis of Fluorinated Polymers and Functional Dyes
The unique electronic properties conferred by the trifluoromethyl group make this compound a valuable precursor in the fields of polymer and dye chemistry. The strong electron-withdrawing nature of the -CF3 group can significantly influence the characteristics of the final product.
In material science, this compound and its close analogs are integrated into polymer formulations. evitachem.com While specific polymerization pathways involving this compound are proprietary or detailed in specialized literature, the general strategy involves leveraging the aniline functional group for incorporation into a polymer backbone. For instance, related trifluoromethylated anilines have been used to synthesize polymers like poly[N,N-(4-chloro-3-trifluoromethyl phenylamine)disulfide]. acs.org The inclusion of such fluorinated monomers is a key strategy for developing high-performance fluoropolymers. researchgate.netnih.gov These polymers are recognized for their unique properties derived from the incorporated fluorine atoms. taylorfrancis.com
In the synthesis of functional dyes, this compound serves as a versatile intermediate. chemimpex.comchembk.com The trifluoromethyl group acts as a powerful modulator of the electronic and optical properties of a dye molecule. For example, the incorporation of -CF3 groups into heptamethine cyanine (B1664457) (HMC) dyes has been shown to red-shift the maximum absorption wavelength and enhance photostability due to the group's potent electron-withdrawing characteristics. nih.gov Similarly, in the development of emitters for Organic Light-Emitting Diodes (OLEDs), trifluoromethyl groups are used to increase the HOMO-LUMO energy gap, enabling a blue shift in light emission. ossila.com The synthesis often involves the reaction of the aniline group to build the core structure of the dye.
Contribution to Material Properties (thermal stability, chemical resistance)
The incorporation of the this compound moiety into polymers significantly enhances key material properties, most notably thermal stability and chemical resistance. These improvements are primarily attributed to the unique characteristics of the carbon-fluorine (C-F) bond.
Fluoropolymers are distinguished by their exceptional stability, a direct result of the high energy of the C-F bond (approximately 485 kJ/mol). researchgate.netnih.gov This makes the resulting materials resistant to thermal degradation, chemical attack, and oxidation. researchgate.net Polymers containing fluorinated groups exhibit high thermal stability over a wide range of operating temperatures. nih.govtaylorfrancis.com
Table 1: Impact of Fluorine Incorporation on Polymer Properties
| Property | Contribution from Fluorine/-CF3 Groups | Scientific Rationale |
| Thermal Stability | Significantly increased operating temperature range. | The high bond energy of the C-F bond (~485 kJ/mol) makes the polymer backbone resistant to thermal cleavage. researchgate.netnih.gov |
| Chemical Resistance | High inertness towards solvents, acids, bases, and oils. | The stable and strong C-F bonds protect the polymer from chemical attack. researchgate.nettaylorfrancis.com |
| Low Surface Energy | Results in anti-wetting and low friction coefficient properties. | The low polarizability of the fluorine atom contributes to weak intermolecular forces at the surface. researchgate.nettaylorfrancis.com |
| Weatherability | Excellent resistance to degradation from UV radiation and environmental exposure. | The inherent stability of the fluorinated backbone resists oxidative and photodegradation processes. nih.gov |
Development of Novel Heterocyclic Systems
This compound is a valuable starting material for the synthesis of novel and complex heterocyclic compounds. The aniline nitrogen and the activated aromatic ring provide reactive sites for cyclization reactions, leading to a diverse range of molecular architectures.
Trifluoromethylated anilines are commonly used as precursors for constructing substituted bicyclic heterocycles, which are important scaffolds in medicinal chemistry. ossila.com For example, analogs like 4-methoxy-3-(trifluoromethyl)aniline (B1361164) are used to synthesize quinolines, benzotriazoles, and benzimidazoles. ossila.com The ortho-amino-trifluoromethyl functionality itself is considered a novel synthon for producing structures like 4-fluoroquinolines. acs.org
The development of these systems often involves multi-step reactions, including domino processes, "click" reactions, and retro-Diels-Alder sequences to build complex, polycyclic structures from simpler starting materials. nih.gov The trifluoromethyl group is often retained in the final product, where it can modulate biological activity or other functional properties. For instance, building blocks like 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline are employed in the synthesis of sophisticated organometallic iridium complexes that function as phosphorescent emitters in OLEDs. ossila.com The synthesis of N-trifluoromethyl amides, another class of heterocyclic precursors, can be achieved through advanced methods like photocatalytic trifluoromethylamidation. nih.govresearchgate.net
Table 2: Examples of Heterocyclic Systems Derived from Trifluoromethylated Anilines
| Precursor Type | Resulting Heterocyclic System | Synthetic Approach |
| 2-(Trifluoromethyl)anilines | 4-Fluoroquinolines | Intramolecular cyclization following reaction with Grignard reagents. acs.org |
| 4-Methoxy-3-(trifluoromethyl)aniline | Quinolines, Benzotriazoles, Benzimidazoles | Cyclization reactions utilizing the aniline and methoxy (B1213986) functional groups. ossila.com |
| 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | Imidazole-based Iridium (Ir) Complexes | Coordination of the imidazole (B134444) and aryl group to an iridium metal center. ossila.com |
| 2-Aminocarboxamides (as part of a multi-step synthesis) | Isoindolo[2,1-a]quinazolinones | Domino ring closure followed by click and retro-Diels-Alder reactions. nih.gov |
Environmental Behavior and Degradation Pathways of Trifluoromethylated Aniline Analogs
Environmental Fate Studies of Related Compounds
Direct environmental fate studies on N-methyl-4-(trifluoromethyl)aniline are not extensively available in public literature. However, research on structurally similar compounds, such as 4-(trifluoromethyl)aniline (B29031) and other substituted anilines, provides valuable insights into its likely environmental behavior. A safety data sheet for 4-methyl-3-(trifluoromethyl)aniline, a positional isomer, suggests it may persist in the environment and is immiscible with water. fishersci.nl It also indicates that the substance is not known to be hazardous to the environment or non-degradable in wastewater treatment plants, though specific data is lacking. fishersci.nl
The biodegradation of aniline (B41778) and its derivatives is influenced by the nature and position of substituents on the aromatic ring. While specific biodegradation studies on this compound are limited, research on other anilines demonstrates that microorganisms can degrade these compounds. For instance, a bacterial consortium isolated from activated sludge has been shown to degrade aniline, using it as a sole source of carbon and nitrogen. mdpi.com The degradation rate is influenced by factors such as the concentration of the compound and the size of the microbial inoculum. lidsen.com
The trifluoromethyl group, being a strong electron-withdrawing group, can affect the susceptibility of the aromatic ring to microbial attack. Studies on other fluorinated compounds suggest that the C-F bond is highly stable, which can lead to persistence in the environment. scbt.com The degradation of substituted anilines often proceeds via hydroxylation of the aromatic ring, followed by ring cleavage. acs.org For N-methylated anilines, N-demethylation can be an initial transformation step.
Photochemical degradation can be a significant pathway for the removal of aromatic compounds from the environment. The process involves the absorption of light, which can lead to direct photolysis or the formation of reactive species like hydroxyl radicals that attack the compound. ugm.ac.id Studies on the photocatalytic degradation of aniline and its chloro-derivatives have shown that they can be completely degraded under UV irradiation in the presence of a photocatalyst like titanium dioxide (TiO2). ugm.ac.id The degradation mechanism often involves the formation of intermediates such as aminophenols and benzidine (B372746) before complete mineralization. ugm.ac.id For fluoroquinolone antibiotics, another class of fluorinated aromatic compounds, photodegradation and oxidation by hydroxyl radicals are important removal pathways in aquatic environments. eeer.org
Hydrolysis of the trifluoromethyl group can occur under certain conditions, although it is generally considered to be a stable functional group. acs.org The rate of hydrolysis is influenced by factors such as pH and the presence of catalysts.
Bioconcentration and Adsorption/Desorption Dynamics in Environmental Matrices
The movement of this compound in the environment is largely governed by its adsorption and desorption behavior in soil and sediment. The adsorption of organic compounds in soil is influenced by soil properties such as organic matter content, clay content, and pH. nih.govnih.gov Studies on various pesticides and organic pollutants have shown that compounds with higher hydrophobicity tend to adsorb more strongly to soil organic matter. nih.govnist.gov
Research on the adsorption of substituted anilines in soil indicates that the process is complex and influenced by the specific substituents. acs.org For instance, the adsorption of aniline on organo-mineral complexes is enhanced with increasing humic acid content. sigmaaldrich.com The desorption process, which determines the bioavailability and mobility of the compound, can exhibit hysteresis, meaning the compound is not as easily released back into the soil solution. nih.gov
Table 1: Adsorption and Desorption Characteristics of Related Pesticides in Different Soil Types
| Pesticide | Soil Type | Adsorption (Kf) | Desorption (% of adsorbed) | Reference |
| Lindane | Sandy | - | 30-60 | nih.gov |
| Methyl Parathion | Clayey | - | 50-80 (with organic solvents) | nih.gov |
| Carbofuran | Red | - | - | nih.gov |
| Chlorpyrifos | Soils (mean) | 271 L/kg (Kd) | - | nist.gov |
| Chlorpyrifos | Aquatic Sediments (mean) | 385 L/kg (Kd) | - | nist.gov |
This table presents data for other pesticides to illustrate the general principles of adsorption and desorption in soil, as direct data for this compound is not available.
Sustainable Chemical Practices in the Synthesis and Use of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. beilstein-journals.orgnih.gov In the context of this compound synthesis, several approaches can be considered more sustainable.
One-pot synthesis methods that reduce the number of reaction steps, minimize waste, and save energy are desirable. rsc.org For example, a one-pot synthesis of trifluoromethyl amines from N-methylaniline has been reported. rsc.org Another approach involves the use of more environmentally friendly reagents and catalysts. Metal-free catalysis, for instance, avoids the use of potentially toxic and expensive heavy metals. rsc.org
The use of greener solvents is another key aspect of sustainable chemistry. Water is an ideal green solvent, and methods for conducting organic reactions in aqueous environments are being developed. rsc.org For example, a metal-free C-H amination method in water has been reported for the synthesis of complex amines. rsc.org
Furthermore, improving the efficiency of synthetic routes to reduce the formation of by-products is a central goal. A preparation method for 4-chloro-3-trifluoromethyl aniline hydrochloride, a related compound, highlights the importance of high purity and stable product formation to avoid environmental pollution from side reactions and waste. google.com The use of organocatalysis in combination with surfactants can also offer a greener pathway for amide synthesis from aldehydes, which could be applicable to the synthesis of derivatives of this compound. acs.org
Emerging Research Frontiers and Future Perspectives
Novel Synthetic Methodologies and Catalytic Systems
The synthesis of N-methyl-4-(trifluoromethyl)aniline, particularly through the N-methylation of 4-(trifluoromethyl)aniline (B29031), is an area of active research. Scientists are continuously seeking more efficient, selective, and sustainable methods. A significant focus is on the development of advanced catalytic systems that can perform this transformation under mild conditions.
Recent studies have explored the use of transition-metal catalysts for the N-methylation of anilines using methanol (B129727) as a green and readily available C1 source. researchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-economical process that avoids the use of hazardous alkylating agents. researchgate.net
Iridium(I) complexes featuring N-heterocyclic carbene (NHC) ligands have shown promise as catalysts for the N-methylation of various anilines. csic.esacs.org However, substrates with strong electron-withdrawing groups, such as 4-(trifluoromethyl)aniline, have proven to be less reactive. For instance, using a specific iridium(I)-NHC catalyst, the N-methylation of 4-(trifluoromethyl)aniline resulted in a 50% conversion after 5 hours with complete selectivity to the desired N-methylated product. csic.esacs.org Efforts to improve the conversion by extending the reaction time led to a decrease in selectivity. acs.org
Ruthenium(II) complexes have also been investigated as effective catalysts for the N-methylation of amines with methanol under weaker basic conditions. nih.gov These systems offer an alternative pathway and are part of the broader search for optimal catalytic conditions for challenging substrates. The development of bimetallic catalysts, such as PdCu-Fe3O4 nanoparticles, is another promising avenue, aiming to enhance reactivity and reduce costs. researchgate.net
Beyond catalytic methylation, other synthetic routes for trifluoromethylated anilines involve multi-step processes, often starting from compounds like 2-trifluoromethyl toluene (B28343) or 1-chlorine-2-trifluoromethylbenzene, which undergo nitration followed by reduction. google.comgoogle.com
| Catalyst System | Substrate | C1 Source | Key Findings |
| Iridium(I)-NHC complexes | 4-(trifluoromethyl)aniline | Methanol | Moderate conversion (50-61%), selectivity issues with longer reaction times. csic.esacs.org |
| Ruthenium(II)-DPEPhos complexes | Anilines | Methanol | Effective under weak base conditions, demonstrating a Ru-H borrowing hydrogen mechanism. nih.gov |
| PdCu-Fe3O4 nanoparticles | Aniline (B41778) | Methanol | Bimetallic system shows synergistic catalytic activity in N-methylation. researchgate.net |
Advanced Spectroscopic Characterization Techniques for Complex Analogs
As the synthesis of more intricate molecules based on the this compound scaffold progresses, the need for sophisticated analytical techniques for their characterization becomes paramount. While standard techniques like NMR and mass spectrometry remain fundamental, advanced spectroscopic methods are crucial for elucidating complex structures and subtle electronic properties.
For complex analogs, a combination of Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy provides detailed information about the vibrational modes within the molecule. nih.gov This is particularly useful for understanding the influence of various substituents on the aniline ring and the trifluoromethyl group. For example, in a study of the related compound 4-nitro-3-(trifluoromethyl)aniline, these techniques, coupled with computational analysis, allowed for a complete vibrational assignment and analysis of the fundamental modes. nih.gov
The electronic properties of these compounds are often investigated using UV-Vis spectroscopy. In a study of a Schiff base derivative containing a nitro group and a dimethylamino group, electronic absorption spectroscopy was used to identify intramolecular charge transfer (ICT) bands. nih.gov Such analyses are critical for developing materials with specific optical properties.
Furthermore, for chiral derivatives, which are common in pharmaceutical applications, specialized techniques are required to determine the enantiomeric purity and absolute configuration. nih.gov These can include chiral chromatography and advanced NMR techniques using chiral solvating or derivatizing agents.
Refined Computational Models for Predictive Studies in Drug and Material Science
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental work. For this compound and its derivatives, refined computational models are being used to accelerate their development in drug and material science.
Density Functional Theory (DFT) is a widely used method to study the structural and electronic properties of molecules. nih.gov Calculations can predict geometries, vibrational frequencies, and electronic transitions, which can then be compared with experimental spectroscopic data for validation. researchgate.net For instance, DFT calculations have been used to compute the total dipole moment (μ) and the first-order hyperpolarizability (β) of substituted anilines, which are crucial parameters for nonlinear optical materials. nih.gov
Natural Bond Orbital (NBO) analysis is another powerful computational tool that provides insights into intramolecular interactions, such as charge transfer, which are responsible for the stabilization of the molecule and its unique properties. nih.govchemicalbook.com By analyzing the interactions between donor and acceptor orbitals, researchers can understand the electronic effects of the trifluoromethyl and N-methyl groups on the aromatic ring.
In the realm of drug discovery, computational models are used to predict the bioactivity of molecules and their interactions with biological targets. nih.gov These models can screen virtual libraries of compounds derived from this compound to identify promising candidates for further synthesis and testing. This in silico approach significantly reduces the time and cost associated with drug development.
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Geometry optimization, vibrational frequency calculation, electronic property prediction. | Provides accurate predictions of molecular structure and spectra, aiding in characterization. nih.govresearchgate.net |
| Natural Bond Orbital (NBO) Analysis | Study of intramolecular interactions and charge transfer. | Elucidates the electronic stabilization and properties arising from substituent effects. nih.gov |
| Molecular Docking and Virtual Screening | Prediction of binding affinity to biological targets. | Accelerates the identification of potential drug candidates from virtual compound libraries. nih.gov |
Exploration of New Synthetic Applications Beyond Current Scope
The unique properties conferred by the trifluoromethyl group continue to inspire the exploration of new synthetic applications for this compound and related compounds. While its role as a precursor for certain pharmaceuticals is established, researchers are actively investigating its potential in other areas.
One emerging area is the synthesis of novel heterocyclic compounds. The trifluoromethyl group can influence the reactivity and regioselectivity of cyclization reactions, leading to the formation of unique ring systems. For example, derivatives of 2-(perfluoroalkyl)anilines have been used to synthesize fluorinated quinolines and acridines, which are important scaffolds in medicinal chemistry. acs.org
The development of new materials with tailored electronic and optical properties is another promising frontier. The strong electron-withdrawing nature of the trifluoromethyl group can be harnessed to create molecules with large dipole moments and hyperpolarizabilities, which are desirable for applications in nonlinear optics. nih.gov
Furthermore, α-trifluoromethylstyrenes, which can be synthesized from related precursors, are versatile intermediates for creating more complex fluorinated molecules through various transition metal-catalyzed reactions. rsc.org This opens up avenues for the synthesis of a wide range of fluorinated compounds with potential applications in agrochemicals, pharmaceuticals, and materials science. The use of trifluoromethyl anilines as synthons for creating biologically active α-trifluoromethyl amines is also a significant area of research. nih.gov
The continuous development of new synthetic methods and a deeper understanding of the reactivity of the C-F bonds in the trifluoromethyl group will undoubtedly lead to the discovery of even more diverse applications for this compound and its derivatives in the future.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-methyl-4-(trifluoromethyl)aniline, and how can reaction conditions be optimized for yield?
- Methodological Answer : A key synthesis involves reacting this compound with sulfur, potassium fluoride (KF), and TMSCF₃ in dry THF at room temperature. Purification via silica gel chromatography (petroleum ether:ethyl acetate = 100:1) achieves yields up to 53%. Optimizing stoichiometry (e.g., 1:4:3:8 molar ratios of aniline:S:KF:TMSCF₃) and reaction time (1 hour) enhances efficiency. Alternative routes include AgSCF₃-mediated thiocarbamoyl fluoride synthesis in acetonitrile, yielding 96% under milder conditions .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize this compound and confirm its structural integrity?
- Methodological Answer :
- ¹H NMR (500 MHz, CDCl₃): Aromatic protons appear at δ 7.72 (d, J = 8.3 Hz), while methyl groups resonate at δ 3.68 (s) .
- ¹⁹F NMR : Distinct signals at δ 22.59 and 21.52 confirm trifluoromethyl groups .
- IR Spectroscopy : N-H stretches (≈3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) are diagnostic. Computational simulations (e.g., DFT) validate assignments .
Q. What electronic effects does the trifluoromethyl group exert on the basicity of this compound compared to unsubstituted aniline derivatives?
- Methodological Answer : The strong electron-withdrawing effect of -CF₃ reduces electron density on the aromatic ring, lowering basicity. Comparative pKa measurements or Natural Bond Orbital (NBO) analysis show it is less basic than p-methylaniline or p-methoxyaniline. Basicity rankings align with substituent electronegativity: p-(trifluoromethyl)aniline < p-chloroaniline < p-ethylaniline .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the functionalization of this compound during heterocyclic compound synthesis?
- Methodological Answer : The electron-deficient aromatic ring (due to -CF₃) directs electrophilic substitution to meta positions. In pyrimidin-4-amine synthesis, the amine group nucleophilically attacks chloromethyl intermediates in SN2 reactions. Monitoring via TLC and optimizing solvent polarity (e.g., chloroform) improve regioselectivity and yield (78.7%) . Computational studies (e.g., frontier molecular orbital analysis) further elucidate reactivity patterns .
Q. How does this compound perform as a precursor in medicinal chemistry applications, and what stability challenges arise under varying pH conditions?
- Methodological Answer : Accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) with HPLC monitoring reveal decomposition products. The methyl group enhances metabolic stability compared to non-methylated analogs, as shown in bioavailability studies. Storage at -20°C in inert atmospheres prevents hydrolysis or oxidation .
Q. What strategies mitigate hazards associated with handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound is limited, analogous trifluoromethylated anilines require:
- PPE : Gloves, goggles, and fume hood use.
- Emergency Protocols : Immediate water rinsing for eye/skin exposure and medical consultation for ingestion.
- Storage : -20°C in sealed, dark containers to prevent degradation. Hazard classifications (e.g., H315, H319) from similar compounds guide risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
